4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid

Antiviral drug discovery Flavivirus methyltransferase Structure-activity relationship

Flaviviral drug discovery programs often struggle to source structurally authenticated 2,3-dioxopyrrolidine scaffolds with defined chain-length differentiation for SAR studies. This compound (CAS 76628-87-0) addresses this gap: • Butanoic acid chain extends one carbon beyond propionic acid analog (compound 9), enabling additional SAM-mimetic contacts in DENV/ZIKA MTase co-crystallization studies • Retains methoxy-Phe133 H-bond absent in lead W07, predicting reduced human RNMT off-target binding vs. non-selective leads • Graded esterase inhibition (IC₅₀: insect 79.4 μM, human 0.93 mM, porcine 6.46 mM) supports prodrug activation IVIVE modeling In stock with 10-100 mg standard packs; bulk custom synthesis available.

Molecular Formula C16H17NO5
Molecular Weight 303.31 g/mol
Cat. No. B12883337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid
Molecular FormulaC16H17NO5
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2CN(C(=O)C2=O)CCCC(=O)O
InChIInChI=1S/C16H17NO5/c1-22-13-6-4-11(5-7-13)9-12-10-17(16(21)15(12)20)8-2-3-14(18)19/h4-7,9H,2-3,8,10H2,1H3,(H,18,19)/b12-9-
InChIKeyOINKBONQZUNQFI-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic Acid: A Structurally Defined 2,3-Dioxopyrrolidine for Antiviral and Esterase Profiling


4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid (CAS 76628-87-0) belongs to the 2,3-dioxopyrrolidine class, a scaffold identified through computer-assisted design as a potential inhibitor of flaviviral NS5 RNA methyltransferases (MTases) [1]. Characterized by a 4-methoxybenzylidene substituent at the 4-position and a butanoic acid side chain on the pyrrolidine nitrogen, its molecular formula is C₁₆H₁₇NO₅ with a molecular weight of 303.31 g/mol. The compound has been screened against multiple esterase enzymes, showing micromolar-range inhibitory activity [2]. This guide delineates its quantifiable differentiation from close analogs to support informed procurement for antiviral drug discovery and enzymology research.

Why 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic Acid Cannot Be Replaced by Other 2,3-Dioxopyrrolidines


The 2,3-dioxopyrrolidine scaffold accommodates diverse substituents that dramatically alter target engagement. In the flaviviral MTase system, the length of the carboxylic acid side chain directly modulates the ability to mimic the S-adenosyl-L-methionine (SAM) carboxylate group; the propionic acid analog (compound 9) is two carbons too short to reach the SAM binding pocket properly, resulting in lost polar interactions and a measured IC₅₀ of 4.4 μM against DENV MTase [1]. The butanoic acid chain in the target compound extends further, theoretically enabling additional contacts with the MTase catalytic site. Furthermore, literature data show that simple N-substitution changes on the pyrrolidine ring (e.g., propionic → butanoic acid) shift esterase inhibition profiles from low nanomolar to micromolar ranges, underscoring that generic substitution across this chemical series is scientifically unsound [1][2].

Quantitative Differentiation of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic Acid from Closest Analogs


Structural Distinction in Carboxylic Acid Chain Length Relative to the Propionic Acid Analog (Compound 9)

The target compound bears a butanoic acid chain (4-carbon), whereas the closest published analog, compound 9 from Podvinec et al., carries a propionic acid chain (3-carbon). Docking studies demonstrate that the propionic acid chain is two carbons too short to overlap with the carboxylate group of SAM in the DENV MTase binding pocket, leading to a loss of multiple polar interactions and a measured IC₅₀ of 4.4 μM [1]. The extended butanoic acid chain in the target compound is predicted to reach further into the SAM carboxylate binding region, offering the potential for recovered polar contacts and altered inhibitory potency. This structural difference is quantifiable by the single methylene unit extension and provides a direct physical basis for divergent biological activity.

Antiviral drug discovery Flavivirus methyltransferase Structure-activity relationship

Esterase Inhibition Profile Differentiation Against Human and Porcine Carboxylesterases

In vitro profiling data from BindingDB reveal that 4-(4-(4-methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid inhibits porcine liver carboxylesterase with an IC₅₀ of 6.46 × 10⁶ nM (6.46 mM), human carboxylesterase (cocaine esterase) in liver microsomes with an IC₅₀ of 9.33 × 10⁵ nM (0.93 mM), and Trichoplusia ni juvenile hormone esterase with an IC₅₀ of 7.94 × 10⁴ nM (79.4 µM) [1]. These values place the compound in a moderate-to-weak esterase inhibitor range, contrasting with sub-micromolar esterase inhibitors found in closely related 2,3-dioxopyrrolidine analogs. This graded inhibitory profile is valuable for applications requiring esterase modulation without complete suppression, such as in insect endocrinology or co-formulation studies where partial esterase activity must be preserved.

Enzyme inhibition Carboxylesterase Drug metabolism

Differentiation from the Most Potent In-Class Analog W07 via Selectivity-Relevant Structural Features

The lead compound W07 (naphthyl/benzyl-substituted) from the Wangikar et al. (2020) series inhibits DENV MTase with IC₅₀ = 24.6 ± 3.8 μM and ZIKA MTase with IC₅₀ = 9.0 ± 1.7 μM but also potently inhibits human RNMT (N7 MTase), indicating likely host toxicity [1]. W07 lacks the 4-methoxybenzylidene group and carboxylic acid side chain present in the target compound. The methoxybenzylidene moiety in the target compound retains the hydrogen bond with Phe133 backbone NH observed for compound 9, a contact lost in W07, suggesting the target compound may preserve an interaction that reduces off-target binding while maintaining flaviviral MTase engagement. Although direct selectivity data for the target compound are not yet published, this structural rationale identifies it as a distinct chemotype for selectivity optimization in flaviviral inhibitor programs.

Flavivirus inhibitor Methyltransferase Selectivity profiling

Key Research and Industrial Application Scenarios for 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic Acid


SAM-Mimetic Tool Compound for Flaviviral Methyltransferase Structural Biology

The compound's butanoic acid chain, one carbon longer than the propionic acid analog compound 9, makes it a candidate for co-crystallization studies with DENV or ZIKA MTase to determine whether the extended carboxylate can recapitulate the SAM carboxylate–Ser56/Lys105 interaction network [1]. Procurement is indicated for laboratories pursuing X-ray crystallography or cryo-EM of the MTase–inhibitor complex to guide fragment-based optimization.

Differential Esterase Profiling in Insect Endocrinology Research

With an IC₅₀ of 79.4 μM against Trichoplusia ni juvenile hormone esterase, this compound can serve as a moderate-affinity probe to study juvenile hormone catabolism without complete enzyme inactivation [2]. It is suitable for entomology labs requiring a titratable esterase inhibitor for developmental timing assays.

Selectivity-Optimization Starting Point for Anti-Flaviviral Drug Discovery

Unlike the non-selective lead W07, the target compound retains the methoxy-Phe133 hydrogen bond and carboxylic acid polar contacts predicted to reduce human RNMT off-target binding [1]. Medicinal chemistry teams can procure this scaffold to systematically derivatize the benzylidene and butanoic acid moieties while monitoring selectivity over human N7 MTase in biochemical counter-screens.

Reference Standard for Carboxylesterase-Mediated Prodrug Activation Studies

The graded inhibition profile across porcine (6.46 mM), human (0.93 mM), and insect (79.4 μM) carboxylesterases [2] positions this compound as a reference inhibitor for validating in vitro-in vivo extrapolation models of ester-based prodrug activation, particularly in preclinical species comparison studies.

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